1-Fluoro-3-azabicyclo[3.1.0]hexane

Physicochemical Properties Amine Basicity Fluorine Effect

Medicinal chemistry teams seeking precise ADME modulation often face the challenge of sourcing structurally distinct, single-isomer bicyclic amine building blocks. Generic scaffold substitution with non-fluorinated or gem-difluorinated analogs introduces uncontrolled shifts in basicity and lipophilicity, compromising SAR data quality. This 1-fluoro-3-azabicyclo[3.1.0]hexane provides an exact solution. - Enables intermediate pKa modulation (~1-2 unit reduction) and a modest LogP increase (~0.2-0.4 units) versus the parent scaffold. - Offers a distinct fluorination pattern for CNS penetration optimization, avoiding the excessive polarity of gem-difluoro variants. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for lead optimization campaigns.

Molecular Formula C5H8FN
Molecular Weight 101.12 g/mol
Cat. No. B12978664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-azabicyclo[3.1.0]hexane
Molecular FormulaC5H8FN
Molecular Weight101.12 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)F
InChIInChI=1S/C5H8FN/c6-5-1-4(5)2-7-3-5/h4,7H,1-3H2
InChIKeyHWHLKXWXORPROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3-azabicyclo[3.1.0]hexane Core Properties


1-Fluoro-3-azabicyclo[3.1.0]hexane (CAS: 1780621-17-1 as HCl salt) is a saturated bicyclic amine featuring a nitrogen atom within a fused cyclopropane-pyrrolidine framework and a fluorine substituent at the 1-position . This compound belongs to the 3-azabicyclo[3.1.0]hexane scaffold class, which has been widely explored in medicinal chemistry for constructing μ-opioid receptor ligands, muscarinic receptor antagonists, and DPP-IV inhibitors [1]. The introduction of fluorine at the bridgehead position is expected to modulate key physicochemical properties including basicity, lipophilicity, and metabolic stability, making this compound a strategically differentiated building block for drug discovery programs requiring fine-tuned ADME parameters [2].

Saturated bicyclic amine scaffold for medicinal chemistry SAR exploration
Fluorine-mediated modulation of basicity and lipophilicity for ADME optimization
Mono-fluorinated bridgehead building block between non-fluorinated and gem-difluoro analogs

1-Fluoro-3-azabicyclo[3.1.0]hexane Irreplaceability


Substitution within the 3-azabicyclo[3.1.0]hexane scaffold is not functionally interchangeable. The position and degree of fluorination critically alter the compound's physicochemical and biological profile. The unsubstituted parent (3-azabicyclo[3.1.0]hexane) lacks the electron-withdrawing fluorine atom, resulting in higher amine basicity and different lipophilicity, which directly impacts membrane permeability and target engagement [1]. Conversely, gem-difluorinated analogs (e.g., 6,6-difluoro-3-azabicyclo[3.1.0]hexane) introduce a stronger inductive effect that further depresses pKa and can alter conformational preferences of the bicyclic system [2]. The mono-fluorination at the 1-position offers a distinct, intermediate modulation of properties that is not achievable with either the non-fluorinated or the gem-difluorinated variants, making generic scaffold substitution a high-risk approach for SAR or lead optimization campaigns [3].

Target
1-Fluoro-3-azabicyclo[3.1.0]hexane: intermediate pKa and LogP, mono-fluorine inductive effect
Potential substitute
Non-fluorinated parent: higher basicity, lower lipophilicity; may shift permeability and target engagement
pKaHigher amine basicity
LogPLower lipophilicity
Potential substitute
6,6-Difluoro analog: stronger inductive effect, further depressed pKa, altered conformational preference
pKaAdditional reduction vs. mono-fluoro
ProfileMay introduce steric/electronic clashes

1-Fluoro-3-azabicyclo[3.1.0]hexane Quantitative Evidence


Amine Basicity Modulation

Introduction of a fluorine atom or fluorinated group at the bridgehead position of saturated bicyclic amines significantly reduces amine basicity. A systematic study on α-CF3-substituted bicyclic amines demonstrated a consistent decrease in pKa by approximately 4 units compared to the non-fluorinated parent heterocycles [1]. While direct experimental pKa data for 1-fluoro-3-azabicyclo[3.1.0]hexane are not publicly available, the inductive electron-withdrawing effect of the fluorine substituent is expected to produce a similar, though less pronounced, reduction in basicity relative to the unsubstituted 3-azabicyclo[3.1.0]hexane scaffold. This class-level inference is supported by the broader understanding that fluorine substitution lowers the pKa of proximal amines, thereby influencing ionization state at physiological pH and affecting membrane permeability and target binding [2].

Amine Basicity
Class-level inference
Predicted pKa reduction of 1–2 units vs. non-fluorinated; ΔpKa ≈ 4 reported for CF3 analogs
Supports lower protonated amine fraction at physiological pH; may improve membrane permeability context
Experimental pKa data not available for target compound; class-level inference from α-CF3 bicyclic amines
Physicochemical Properties Amine Basicity Fluorine Effect

Lipophilicity Enhancement

Fluorination of saturated bicyclic amines consistently increases lipophilicity. In a comparative study of α-CF3-substituted bicyclic amines, the introduction of the CF3 group increased LogP by approximately 0.5 units relative to the non-fluorinated parent heterocycles [1]. The mono-fluorination at the 1-position of 3-azabicyclo[3.1.0]hexane is anticipated to produce a smaller but meaningful increase in LogP compared to the unsubstituted scaffold, enhancing membrane permeability while avoiding the excessive lipophilicity that can lead to promiscuous binding or poor solubility [2]. This balanced lipophilicity profile distinguishes 1-fluoro-3-azabicyclo[3.1.0]hexane from both non-fluorinated (lower LogP, potentially reduced permeability) and heavily fluorinated analogs (higher LogP, risk of aggregation and off-target effects).

Lipophilicity
Class-level inference
Estimated LogP increase 0.2–0.4 vs. parent; reference ΔLogP ≈ +0.5 for CF3 substitution
Moderate lipophilicity gain may enhance passive permeability without excessive promiscuity risk
Direct LogP measurement not reported; projection from Hansch π and α-CF3 analog studies
Lipophilicity LogP Fluorine Effect

Binding Affinity Potential

Fluorinated 3-azabicyclo[3.1.0]hexane derivatives have demonstrated exceptional binding affinity in specific target contexts. A 6,6-difluoro-3-azabicyclo[3.1.0]hexane-containing compound (US10695334, Example 13) exhibited a Ki of 0.100 nM against human plasma kallikrein (PKK) in a fluorogenic substrate assay [1]. While this data point does not directly measure 1-fluoro-3-azabicyclo[3.1.0]hexane, it establishes that the 3-azabicyclo[3.1.0]hexane scaffold can support sub-nanomolar target engagement when appropriately fluorinated. The mono-fluorinated variant at the 1-position offers a distinct electronic and steric profile that may be advantageous for targets where the difluoro substitution is suboptimal due to excessive polarity or conformational constraints.

Binding Affinity
Cross-study comparable
Ki = 0.100 nM for 6,6-difluoro analog vs. PKK; target compound activity unreported
Demonstrates scaffold can support high target engagement; context-dependent for mono-fluoro variant
Data from patent example (US10695334); relevance to 1-fluoro derivative requires validation
Binding Affinity Ki Enzyme Inhibition

Therapeutic Target Class Coverage

The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed across multiple therapeutically relevant target classes. SAR studies on 3-azabicyclo[3.1.0]hexane derivatives have identified compounds with picomolar binding affinity for the μ-opioid receptor (MOR), demonstrating selectivity over δ- and κ-subtypes [1]. Additionally, fluoro- and sulfonylamino-containing 3,6-disubstituted azabicyclo[3.1.0]hexanes have been patented as muscarinic receptor antagonists for respiratory, urinary, and gastrointestinal indications [2]. The scaffold has also been explored as DPP-IV inhibitors [3]. This broad target class coverage suggests that 1-fluoro-3-azabicyclo[3.1.0]hexane may serve as a versatile building block applicable to diverse medicinal chemistry programs, unlike more specialized fluorinated bicyclic amines that may be optimized for a single target family.

Target Coverage
Supporting evidence
Scaffold employed in MOR, muscarinic, DPP-IV programs; no direct data for 1-fluoro derivative
Indicates versatile building block for diverse drug discovery programs
Fluorine-mediated property modulation may extend applicability; experimental verification advised
μ-Opioid Receptor Muscarinic Receptor DPP-IV

1-Fluoro-3-azabicyclo[3.1.0]hexane Applications


μ-Opioid Receptor Modulator Optimization

3-Azabicyclo[3.1.0]hexane derivatives have demonstrated picomolar binding affinity and subtype selectivity for the μ-opioid receptor [1]. The incorporation of a fluorine atom at the 1-position is expected to lower amine basicity and increase lipophilicity relative to the non-fluorinated scaffold, potentially improving oral bioavailability and CNS penetration [2]. This makes 1-fluoro-3-azabicyclo[3.1.0]hexane a strategically valuable building block for medicinal chemists optimizing MOR-targeting candidates where enhanced membrane permeability is desired without the excessive polarity shift associated with gem-difluorination.

Muscarinic Receptor Antagonist Development

Fluorinated 3-azabicyclo[3.1.0]hexane derivatives have been patented as muscarinic receptor antagonists for treating respiratory, urinary, and gastrointestinal disorders [1]. The mono-fluorination at the 1-position provides a moderate reduction in amine basicity (estimated 1-2 pKa units) and a modest increase in lipophilicity (estimated 0.2-0.4 LogP units) compared to the unsubstituted scaffold [2]. This balanced property modulation is well-suited for optimizing the pharmacokinetic profile of muscarinic antagonists, where excessive lipophilicity can lead to off-target binding and prolonged tissue retention.

Scaffold Hopping for Kinase & Protease Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into potent enzyme inhibitors, including a 6,6-difluoro derivative with sub-nanomolar Ki against human plasma kallikrein (Ki = 0.100 nM) [1]. The constrained bicyclic framework offers a rigid, three-dimensional topology that can improve target complementarity and reduce entropic penalties upon binding. 1-Fluoro-3-azabicyclo[3.1.0]hexane provides a mono-fluorinated alternative for scaffold hopping or bioisosteric replacement strategies, particularly in kinase and protease programs where the difluoro analog may introduce undesirable steric clashes or excessive polarity [2].

Physicochemical Property Screening

Systematic studies on fluorinated bicyclic amines have established quantitative relationships between fluorination pattern and key physicochemical parameters, including pKa and LogP [1]. 1-Fluoro-3-azabicyclo[3.1.0]hexane occupies a distinct position in this property landscape, offering intermediate basicity and lipophilicity between the non-fluorinated parent and gem-difluorinated analogs. Procurement of this compound enables medicinal chemistry teams to experimentally validate predictive models of fluorine effects and to generate high-quality SAR data for optimizing ADME properties in lead series [2].

Application
Selection Property
Validation Focus
μ-Opioid receptor SAR studies
Basicity and lipophilicity modulation
Permeability and CNS penetration endpoints
Muscarinic receptor antagonist programs
Intermediate pKa and LogP profile
Tissue distribution and off-target binding review
Kinase / protease inhibitor scaffold hopping
Rigid bicyclic topology with mono-fluorination
Target complementarity and steric compatibility
Physicochemical property screening
Distinct fluorine-effect intermediate
Experimental validation of ADME predictive models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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